molecular formula C26H46N2O B14789939 (1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol

(1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol

Cat. No.: B14789939
M. Wt: 402.7 g/mol
InChI Key: GMNAPBAUIVITMI-PAWGYGKESA-N
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Description

The compound “(1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[1-(methylamino)ethyl]pentacyclo[97001,303,8012,16]octadecan-14-ol” is a complex organic molecule with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pentacyclic structure through cyclization reactions.

    Functional Group Introduction: Addition of methylamino and hydroxyl groups using reagents like methylamine and hydroxylating agents.

    Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, including:

    Catalysis: Use of catalysts to improve reaction efficiency and yield.

    Purification: Techniques such as chromatography to purify the final product.

    Safety and Environmental Considerations: Ensuring that the production process is safe and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions involving the methylamino groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, etc.

    Reducing Agents: NaBH4, LiAlH4, etc.

    Solvents: Common solvents like dichloromethane, ethanol, etc.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block for synthesizing other complex organic molecules.

    Chiral Catalysis: Potential use in asymmetric synthesis due to its chiral centers.

Biology

    Biological Activity: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Exploration of its potential as a lead compound for developing new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol
  • (1S,3R,12S,16R)-7,7,12,16-tetramethyl-15-[1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and chiral centers, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H46N2O

Molecular Weight

402.7 g/mol

IUPAC Name

(1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol

InChI

InChI=1S/C26H46N2O/c1-16(27-6)21-17(29)14-24(5)19-9-8-18-22(2,3)20(28-7)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h16-21,27-29H,8-15H2,1-7H3/t16?,17?,18?,19?,20?,21?,23-,24+,25-,26+/m1/s1

InChI Key

GMNAPBAUIVITMI-PAWGYGKESA-N

Isomeric SMILES

CC(C1C(C[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC(C5(C)C)NC)C)C)O)NC

Canonical SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC

Origin of Product

United States

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